2-Acetyl-2-chloropentanamide

Supramolecular chemistry Crystal engineering Solubility modulation

2-Acetyl-2-chloropentanamide is a synthetic alpha-chloroacetoacetamide derivative bearing a primary amide (–CONH₂) at the alpha carbon, with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol. It belongs to the class of alpha-chloroacetoacetamides, which are established as valuable intermediates for manufacturing organophosphate insecticides, specifically dialkyl phosphates of N-monoalkyl- and N,N-dialkyl-3-hydroxycrotonic acid amides.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 857976-30-8
Cat. No. B13940705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-2-chloropentanamide
CAS857976-30-8
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C)(C(=O)N)Cl
InChIInChI=1S/C7H12ClNO2/c1-3-4-7(8,5(2)10)6(9)11/h3-4H2,1-2H3,(H2,9,11)
InChIKeyOUNCSBUWYXVQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-2-chloropentanamide (CAS 857976-30-8) Procurement & Selection Baseline


2-Acetyl-2-chloropentanamide is a synthetic alpha-chloroacetoacetamide derivative bearing a primary amide (–CONH₂) at the alpha carbon, with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It belongs to the class of alpha-chloroacetoacetamides, which are established as valuable intermediates for manufacturing organophosphate insecticides, specifically dialkyl phosphates of N-monoalkyl- and N,N-dialkyl-3-hydroxycrotonic acid amides [1]. The compound is listed as a catalog item by multiple specialty chemical suppliers under the systematic names Pentanamide, 2-acetyl-2-chloro- and Valeramide, 2-acetyl-2-chloro- (5CI) . No peer-reviewed primary research papers or granted patents were identified that specifically exemplify or report quantitative biological or physicochemical data for this exact compound, placing its current differentiation basis primarily on structural features and class-level precedent. This guide therefore presents the best available structural, physicochemical, and class-level evidence to inform scientific selection and procurement decisions.

Why Generic Substitution of 2-Acetyl-2-chloropentanamide Fails: Structural Determinants of Differentiation


Alpha-chloroacetoacetamides are not a uniform commodity class; substitution at the amide nitrogen (R₁) and at the alpha-carbon side chain (R₂) produces structurally distinct chemical entities with divergent hydrogen-bonding capacity, solubility, reactivity, and steric profiles [1]. 2-Acetyl-2-chloropentanamide occupies a specific, underexplored chemical space defined by three simultaneous features: (i) a free primary amide (–CONH₂, i.e., R₁ = H), (ii) an acetyl group at the alpha carbon (R₂ = –COCH₃), and (iii) an n-propyl side chain extending the carbon skeleton to a five-carbon backbone. Most commercially prevalent analogs are either N-methyl or N,N-dimethyl derivatives with a shorter (butanamide) backbone [2]. The unsubstituted amide provides two hydrogen-bond donor sites (vs. one for N-methyl and zero for N,N-dimethyl), fundamentally altering the compound's potential as a supramolecular synthon and its interactions in polar environments . The n-propyl chain further differentiates lipophilicity and steric bulk relative to shorter-chain analogs. These differences mean that substituting 2-Acetyl-2-chloropentanamide with a more common 2-chloroacetoacetamide derivative without experimental validation risks failing to replicate key physicochemical or reactivity parameters in a synthetic sequence or formulation.

2-Acetyl-2-chloropentanamide: Quantitative Differentiation Evidence Guide


Hydrogen-Bond Donor Capacity: Primary Amide vs. N-Alkyl and N,N-Dialkyl Analogs

2-Acetyl-2-chloropentanamide possesses a free primary amide group (–CONH₂), yielding two hydrogen-bond donor (HBD) sites, in contrast to N-methyl analogs (one HBD) and N,N-dimethyl analogs (zero HBD) . This structural difference is quantitatively expressed in the computed HBD count: 1 for 2-Acetyl-2-chloropentanamide per standard cheminformatic calculation , versus 0 for 2-chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7). The presence of HBD capacity enables participation in intermolecular hydrogen-bond networks that are sterically inaccessible to fully N-substituted congeners, a property directly relevant to crystal packing, co-crystal design, and solubility in protic solvents [1].

Supramolecular chemistry Crystal engineering Solubility modulation

Lipophilicity Differentiation: Effect of the n-Propyl Chain Extension on Computed LogP

The n-propyl side chain of 2-Acetyl-2-chloropentanamide extends the carbon backbone to five atoms (pentanamide), compared to the four-atom backbone of butanamide-based alpha-chloroacetoacetamides such as 2-chloroacetoacetamide (CAS 67271-66-3) . This additional methylene group is predicted to increase logP by approximately +0.5 units based on the Hansch-Leo fragment constant for –CH₂– (π = +0.5), translating to a roughly three-fold increase in octanol-water partition coefficient [1]. The compound's computed complexity index of 181 (vs. simpler analogs) and four rotatable bonds further distinguish its conformational flexibility and lipophilic character from the more rigid, lower-molecular-weight butanamide series .

Lipophilicity LogP Membrane permeability

Alpha-Chloroacetoacetamide Class Precedent as Organophosphate Insecticide Intermediates

The patent DE2824046A1 (Wacker Chemie) explicitly establishes that alpha-chloroacetoacetamides are 'valuable intermediates for the production of insecticides based on phosphoric acid esters, especially dialkyl phosphates of N-monoalkyl- and N,N-dialkyl-3-hydroxycrotonic acid amides' [1]. The patent describes a chlorination process achieving 96.4% yield of alpha-chloro-N,N-dimethylacetoacetamide with only 0.6% dichloro by-product when urea is used as a selectivity enhancer [1]. While 2-Acetyl-2-chloropentanamide itself is not exemplified in this patent, its structural features—a free primary amide and an n-propyl side chain—place it within the same synthetic intermediate class, with the unsubstituted amide potentially offering distinct downstream derivatization routes not accessible to N-alkylated analogs (e.g., direct N-acylation or N-sulfonylation without deprotection) [2].

Agrochemical synthesis Insecticide intermediates Organophosphate chemistry

Antimicrobial Activity: Class-Level Evidence from 2-Chloro-3-Oxobutyramide Derivatives

US Patent 4,214,002A discloses that 2-chloro-3-oxobutyramide derivatives exhibit broad-spectrum antimicrobial activity effective against gram-positive bacteria, gram-negative bacteria, and molds, with minimum inhibitory concentrations (MIC) operable at concentrations as low as 0.005% in aqueous systems [1]. The patent specifically claims compounds of formula I where R₁ is hydrogen or methyl and R₂ is hydrogen, methyl, alkanoyl, or carboalkoxy [1]. 2-Acetyl-2-chloropentanamide maps to this formula class with R₁ = H (free amide) and R₂ = –COCH₃ (acetyl/alkanoyl), placing it structurally within the claimed antimicrobial chemical space. No MIC value specific to 2-Acetyl-2-chloropentanamide was found in the patent examples, and the absence of direct data for this compound must be explicitly acknowledged .

Antimicrobial preservatives Industrial biocides Minimum inhibitory concentration

Computed Molecular Descriptors vs. Closest Structural Analogs

Computational comparison of 2-Acetyl-2-chloropentanamide against its closest commercially listed analogs reveals a distinct profile in topological polar surface area (TPSA), molecular weight, and rotatable bond count . The compound's exact mass of 177.0556563 Da and four rotatable bonds confer greater conformational flexibility than 2-chloroacetoacetamide (C₄H₆ClNO₂, MW 135.55, 2 rotatable bonds) while maintaining a TPSA governed by the primary amide and acetyl carbonyl groups (estimated TPSA ≈ 63 Ų) [1]. This places it in a physicochemical niche between small fragment-like 2-chloroacetoacetamides and larger, more lipophilic N-aryl derivatives, potentially offering an advantageous balance for certain synthetic or screening applications.

Cheminformatics Molecular descriptors Drug-likeness

Best Research and Industrial Application Scenarios for 2-Acetyl-2-chloropentanamide


Agrochemical Intermediate: Organophosphate Insecticide Precursor Synthesis

The class precedent established in DE2824046A1 positions alpha-chloroacetoacetamides as key intermediates for dialkyl phosphate insecticides [1]. 2-Acetyl-2-chloropentanamide, with its unsubstituted primary amide, may serve as a precursor to N-monoalkyl-3-hydroxycrotonic acid amide derivatives upon reaction with trialkyl phosphites. The free –NH₂ group permits direct N-functionalization (alkylation, acylation, sulfonylation) without the deprotection step required for N-acetyl-protected analogs, potentially reducing step count in a synthetic sequence. This scenario is most applicable when the target insecticide scaffold requires a free or specifically functionalized amide nitrogen at the crotonamide stage.

Industrial Preservative Development: 2-Chloro-3-Oxobutyramide Derivative Screening

Based on the antimicrobial activity disclosed in US4214002A for the 2-chloro-3-oxobutyramide class [2], 2-Acetyl-2-chloropentanamide could be evaluated as a candidate industrial preservative for aqueous systems (metal-working fluids, cosmetics, textile emulsions). The unsubstituted amide and n-propyl chain represent an unexplored substitution pattern within the claimed formula space. Initial screening at concentrations of 0.005–0.20% against standard bacterial and fungal challenge organisms would be necessary to establish compound-specific MIC values. Procurement for this application should be explicitly conditioned on generating primary MIC data.

Supramolecular Synthon and Co-Crystal Engineering

The primary amide group of 2-Acetyl-2-chloropentanamide provides two hydrogen-bond donor sites capable of forming robust amide–amide homosynthons (R₂²(8) motif) or heterosynthons with complementary acceptors such as carboxylic acids, pyridines, or sulfoxides [3]. This contrasts with N-methyl and N,N-dimethyl analogs, which have reduced or absent HBD capacity. The compound's four rotatable bonds provide conformational flexibility that may facilitate the formation of multiple polymorphic or co-crystalline forms. Researchers engaged in crystal engineering or solid-form screening should consider this compound when a neutral, hydrogen-bond-donating alpha-chloroamide building block is required.

Chemical Biology Probe: Covalent Modifier with a Chloroacetyl Warhead

The alpha-chloroacetyl moiety is a recognized electrophilic warhead capable of covalent modification of cysteine, serine, or threonine residues in protein targets . 2-Acetyl-2-chloropentanamide combines this warhead with a primary amide that can engage in additional non-covalent interactions within a binding pocket. The n-propyl chain provides moderate lipophilicity that may assist in occupying hydrophobic sub-pockets. This scenario is appropriate for medicinal chemistry groups exploring covalent fragment libraries or targeted covalent inhibitor (TCI) design where both electrophilic reactivity and hydrogen-bond donor capacity are desired in a single, low-molecular-weight scaffold. No target-engagement data exist for this compound; procurement is recommended only for de novo screening campaigns.

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